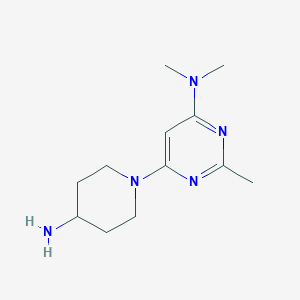
6-(4-氨基哌啶-1-基)-N,N,2-三甲基嘧啶-4-胺
描述
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与开发
哌啶衍生物因其结构多样性和生物学相关性而成为制药行业的基础。所讨论的化合物可用于设计和合成新药,特别是作为构建具有潜在治疗效果分子的构件。 其结构有利于二肽基肽酶IV抑制剂的开发,这在治疗糖尿病和其他代谢紊乱方面具有重要意义 .
生物医学研究
氨基哌啶部分在生物医学研究中至关重要,特别是在激酶抑制剂药效团设计中。 该化合物可能在创建针对炎症性疾病的靶向疗法中发挥作用,展示了氮杂环在药物化学中的多功能性 .
金属有机框架 (MOFs)
在MOFs的开发中,像 6-(4-氨基哌啶-1-基)-N,N,2-三甲基嘧啶-4-胺 这样的氮杂环可用于构建框架,这些框架在药物递送、气体储存和分离过程中具有潜在的应用。 它们与金属离子的相互作用可导致形成具有独特性能的结构,适合于癌症治疗 .
环境科学
该化合物可以通过高级氧化过程帮助降解有害的含氮化合物,从而为环境科学做出贡献。 它可以作为模型化合物或试剂,用于旨在最大限度地减少此类物质对环境影响的研究 .
食品安全
在食品安全方面,检测生物胺对于评估食品质量至关重要。 该化合物的衍生物可用于开发用于生物胺的灵敏和选择性检测方法,通过指示食物腐败或污染来确保公众健康 .
作用机制
Target of Action
Piperidine and pyrimidine derivatives are known to interact with a variety of biological targets. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals . Pyrimidine derivatives have been found to have anti-HIV activity .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some pyrimidine derivatives have been found to inhibit HIV replication in acutely infected cells .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely. For instance, some piperidine derivatives have been found to have antioxidant action .
Result of Action
The molecular and cellular effects of these compounds can depend on their specific structure and the biological target they interact with. For example, some pyrimidine derivatives have been found to have anti-HIV activity .
生化分析
Biochemical Properties
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle control. The compound’s aminopiperidine group allows it to form hydrogen bonds and electrostatic interactions with the active sites of these enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in cell cycle progression and apoptosis, making it a valuable tool for studying cell cycle regulation and cancer biology .
Cellular Effects
The effects of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly those involving CDKs and other kinases, leading to changes in gene expression and cellular metabolism. The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine exerts its effects through direct binding interactions with target biomolecules. The aminopiperidine group forms hydrogen bonds with key residues in the active sites of CDKs, leading to enzyme inhibition. This inhibition disrupts the phosphorylation of downstream targets, ultimately affecting cell cycle progression and promoting apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the compound’s overall effects. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within cells can affect its activity and function, with higher concentrations observed in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine is crucial for its activity. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles. This targeted localization enhances the compound’s ability to modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-9-14-11(16(2)3)8-12(15-9)17-6-4-10(13)5-7-17/h8,10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLZURXSMXVAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



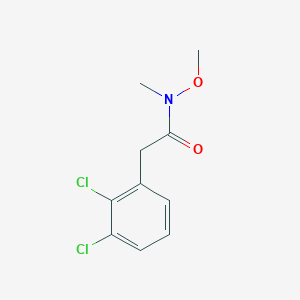

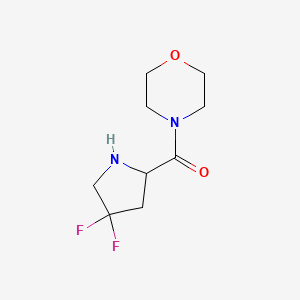
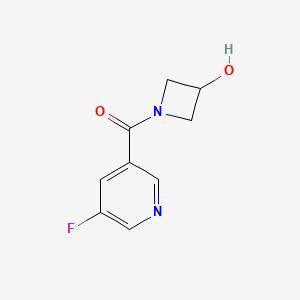
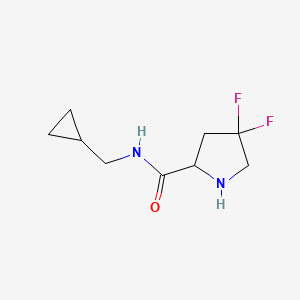



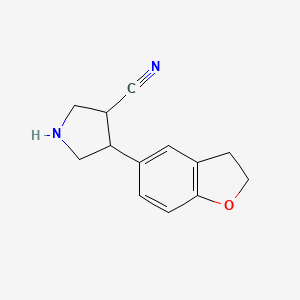
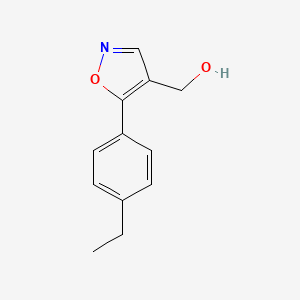
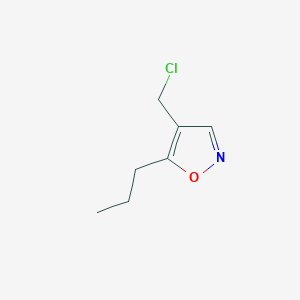
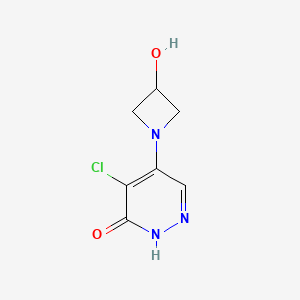
![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)
